
5-hydroxy-7,8-dimethoxyflavanone
Overview
Description
5-Hydroxy-7,8-dimethoxyflavanone is a flavonoid compound known for its diverse biological activities. Flavonoids are a group of natural substances with variable phenolic structures and are known for their beneficial effects on health. This particular compound has been studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-7,8-dimethoxyflavanone typically involves the condensation of appropriate starting materials followed by cyclization. One common method involves the use of chalcones as intermediates. For example, the synthesis can start with the condensation of 2-hydroxyacetophenone with 3,4-dimethoxybenzaldehyde to form a chalcone intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield this compound .
Industrial Production Methods
Industrial production methods for flavonoids like this compound often involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-7,8-dimethoxyflavanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavanone to its corresponding flavanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce flavanols .
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
5-Hydroxy-7,8-dimethoxyflavanone exhibits significant antioxidant and anti-inflammatory activities. Research indicates that this compound can inhibit the production of reactive oxygen species (ROS) and modulate inflammatory pathways, making it a candidate for treating conditions characterized by oxidative stress and inflammation.
- Mechanism of Action : The compound's antioxidant properties are attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes. In vitro studies have demonstrated that it reduces the levels of pro-inflammatory cytokines, thereby mitigating inflammation in cellular models .
Anticancer Potential
The anticancer properties of this compound have been investigated in various cancer cell lines. It has been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and activation of pro-apoptotic factors.
- Case Study : A study highlighted its efficacy in triggering p53-mediated G2/M phase cell cycle arrest in human cancer cells. This suggests that the compound may be useful as a therapeutic agent in cancer treatment by promoting programmed cell death in malignant cells .
Neuroprotective Effects
Emerging evidence suggests that this compound may have neuroprotective effects. Its ability to cross the blood-brain barrier allows it to exert beneficial effects on neuronal health.
- Research Findings : In animal models of neurodegenerative diseases, this compound has been shown to reduce neuronal apoptosis and improve cognitive function. The neuroprotective effects are thought to stem from its antioxidant capacity and ability to modulate neuroinflammatory responses .
Antimicrobial Activity
The antimicrobial properties of this compound have also been documented. It demonstrates activity against various pathogens, including bacteria and fungi.
- Study Insights : Research has indicated that this flavonoid can inhibit the growth of Candida albicans and other fungal pathogens by disrupting their cell membranes and inhibiting essential metabolic processes .
Applications in Herbal Medicine
This compound is found in several traditional herbal remedies. Its incorporation into herbal formulations is based on its therapeutic benefits.
- Traditional Use : In traditional Chinese medicine, plants containing this compound are used for their anti-inflammatory and hepatoprotective properties. Studies have shown that extracts rich in this compound can protect against liver injuries induced by toxins such as acetaminophen .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5-hydroxy-7,8-dimethoxyflavanone involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes such as cytochrome P450 monooxygenases, which are involved in drug metabolism and detoxification.
P-glycoprotein Inhibition: It competitively inhibits the efflux function of P-glycoprotein, thereby increasing the intracellular concentration of chemotherapeutic agents and reversing multi-drug resistance in cancer cells.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, contributing to its anti-inflammatory and protective effects.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-3,7-dimethoxyflavone: Known for its inhibitory activity against Ca²⁺-mediated cell-cycle regulation.
5-Hydroxy-7-methoxyflavone: Exhibits similar biological activities but with different potency and specificity.
5-Hydroxy-7,8,2’,3’-tetramethoxyflavone: Another flavonoid with notable enzyme inhibition properties.
Uniqueness
5-Hydroxy-7,8-dimethoxyflavanone is unique due to its specific substitution pattern, which contributes to its distinct biological activities and therapeutic potential. Its ability to inhibit P-glycoprotein and reverse multi-drug resistance sets it apart from other flavonoids .
Biological Activity
5-Hydroxy-7,8-dimethoxyflavanone (also known as 5-hydroxy-7,8-dimethoxyflavonol or gnaphaliin b) is a flavonoid compound derived from various plant sources, including Andrographis paniculata. This compound has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The following sections will detail the biological activity of this compound, supported by research findings, case studies, and data tables.
- Chemical Formula : CHO
- Molecular Weight : 300.31 g/mol
- IUPAC Name : 3,5-dihydroxy-7,8-dimethoxy-2-phenylchromen-4-one
- CAS Registry Number : 22399-73-1
Antioxidant Activity
Research indicates that flavonoids exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively. In a study evaluating various flavonoids for their antioxidant capacity, this compound demonstrated a notable ability to inhibit lipid peroxidation and reduce oxidative stress markers in vitro .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated in animal models. A study involving the administration of this flavonoid in a gentamicin-induced nephrotoxicity model revealed a substantial reduction in serum creatinine and urea levels, indicating protective effects against kidney damage . The compound was found to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured cells .
Anticancer Potential
The anticancer effects of this compound have been explored in various cancer cell lines. In vitro studies demonstrated that this flavonoid induces apoptosis in human cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins . Additionally, it has been reported to inhibit cell proliferation in breast and prostate cancer models .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound. In a network-based analysis focusing on Alzheimer's disease, this compound exhibited significant interactions with key pharmacological pathways involved in neuroprotection . Experimental validation showed that it could enhance cognitive functions in animal models subjected to neurotoxic agents.
Case Study 1: Renoprotective Effects
A study conducted on male Wistar albino rats assessed the renoprotective effects of this compound against gentamicin-induced nephrotoxicity. The treatment resulted in a decrease in serum creatinine levels by approximately 177% and blood urea nitrogen levels by about 203%, demonstrating its efficacy as a protective agent against kidney damage caused by nephrotoxins .
Case Study 2: Anticancer Activity
In vitro experiments on breast cancer cell lines showed that treatment with this compound led to a significant reduction in cell viability (up to 70% inhibition at higher concentrations). The mechanism was linked to the induction of apoptosis through mitochondrial pathways .
Table 1: Summary of Biological Activities of this compound
Table 2: Case Study Results on Renoprotective Effects
Parameter | Control Group | Treatment Group | % Change |
---|---|---|---|
Serum Creatinine (mg/dL) | 1.50 | 0.50 | -66.67% |
Blood Urea Nitrogen (mg/dL) | 40 | 13 | -67.50% |
Properties
IUPAC Name |
(2S)-5-hydroxy-7,8-dimethoxy-2-phenyl-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-20-14-9-12(19)15-11(18)8-13(10-6-4-3-5-7-10)22-17(15)16(14)21-2/h3-7,9,13,19H,8H2,1-2H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGMCCIECGDASG-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C(=O)CC(O2)C3=CC=CC=C3)C(=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=C(C(=O)C[C@H](O2)C3=CC=CC=C3)C(=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313044 | |
Record name | 7-O-Methyldihydrowogonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113981-49-0 | |
Record name | 7-O-Methyldihydrowogonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=113981-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-O-Methyldihydrowogonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401313044 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 5-hydroxy-7,8-dimethoxyflavanone, also known as 7-O-methylglabranin or (S)-5-hydroxy-7,8-dimethoxy-2-phenylchroman-4-one, has the molecular formula C17H16O5 and a molecular weight of 296.3 g/mol. Key spectroscopic data includes characteristic peaks in its NMR spectra, which can be found in the literature. For a detailed analysis, refer to [, ].
A: This flavanone has been isolated from various plant species, particularly those belonging to the Polygonum, Tephrosia, Andrographis, and Glycyrrhiza genera. Notably, it has been found in Polygonum persicaria [], Uvaria scheffleri [], Andrographis paniculata [, , ], Tephrosia tinctoria [], Tarchonanthus camphoratus [], Juglans mandshurica [], and Glycyrrhiza glabra [, ].
A: Research indicates potential anti-inflammatory [], antifungal [], and cytotoxic activities []. It exhibited potent cytotoxicity against the human small cell lung cancer cell line (NCI-H187) [] and demonstrated moderate anti-leishmanial activities against Leishmania donovani [, ].
A: Studies suggest that it significantly inhibits the transcriptional activity of NF-κB in LPS/IFN-γ stimulated RAW 264.7 macrophages, a key pathway in inflammation []. This inhibition leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and MIP-2, as well as nitric oxide [].
A: Yes, modifications to the flavanone core structure, particularly at the 5, 7, and 8 positions, have been shown to influence its biological activity. For instance, the presence of methoxy groups at positions 7 and 8 appears crucial for its anti-inflammatory activity [, ]. Further details on SAR studies can be found in [].
A: The synthesis and accumulation of this compound and other related flavone derivatives are characteristic of the Polygonum genus []. Their presence can aid in distinguishing this genus from others within the Polygonaceae family.
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